N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution:
Aromatic Substitution: The incorporation of the 2,4-dichlorobenzyl group via aromatic substitution reactions.
Amide Bond Formation: The formation of the glycinamide backbone through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the aromatic rings or the amide bond.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: shares structural similarities with other compounds containing sulfanyl, dimethoxyphenyl, and phenylsulfonyl groups.
Other Glycinamides: Compounds with similar glycinamide backbones but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26Cl2N2O5S2 |
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Molecular Weight |
569.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C25H26Cl2N2O5S2/c1-33-20-10-11-24(34-2)23(15-20)29(36(31,32)21-6-4-3-5-7-21)16-25(30)28-12-13-35-17-18-8-9-19(26)14-22(18)27/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,28,30) |
InChI Key |
HYJYDDBUPWWOAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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